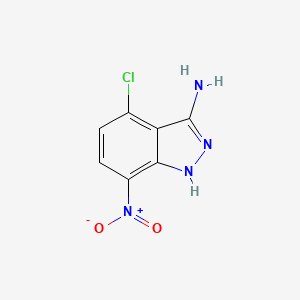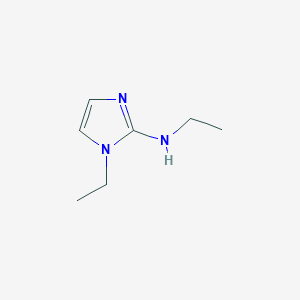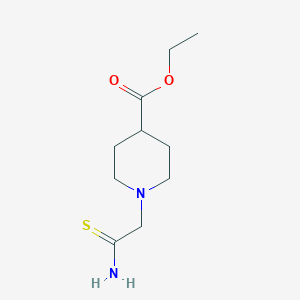
4-chloro-7-nitro-1H-indazol-3-amine
Vue d'ensemble
Description
4-chloro-7-nitro-1H-indazol-3-amine is a chemical compound with the molecular formula C7H5ClN4O2 . It is a member of indazoles .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C7H5ClN4O2/c8-3-1-2-4(12(13)14)6-5(3)7(9)11-10-6/h1-2H,(H3,9,10,11) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 212.59 . It is a solid substance with a melting point of 234 - 236 .Applications De Recherche Scientifique
Analyse complète des applications de la 4-chloro-7-nitro-1H-indazol-3-amine
Intermédiaire de traitement du VIH-1 : La this compound sert d'intermédiaire crucial dans la synthèse du Lenacapavir, un puissant inhibiteur de la capside utilisé pour traiter les infections à VIH-1. Cela souligne son importance dans la fabrication pharmaceutique et la découverte de médicaments .
Développement d'agents antihypertenseurs : Les dérivés de l'indazole sont connus pour leur application dans la création d'agents antihypertenseurs. Bien que les études spécifiques sur la this compound soient limitées, sa similarité structurelle avec d'autres indazoles suggère une utilisation potentielle dans le développement de nouveaux médicaments contre l'hypertension artérielle .
Recherche anticancéreuse : Des composés à base d'indazole ont été observés pour posséder une activité antiproliférative contre diverses lignées cellulaires néoplasiques. Le groupe nitro présent dans la this compound pourrait être exploré pour la conception de nouveaux agents anticancéreux .
Synthèse de composés antidépresseurs : La partie indazole est également associée à des propriétés antidépressives. La recherche sur la this compound pourrait révéler de nouvelles voies pour traiter la dépression .
Applications anti-inflammatoires : Les composés de l'indazole ont été utilisés pour créer des inhibiteurs de la COX-2, qui sont importants dans la gestion de l'inflammation. La structure unique de la this compound peut contribuer à ce domaine .
Conception d'agents antibactériens : Le cadre structurel des indazoles est bénéfique pour la création d'agents antibactériens. Des recherches plus approfondies sur la this compound pourraient conduire à de nouveaux traitements antibactériens .
Mécanisme D'action
Target of Action
It is known that this compound is a heterocyclic fragment used in the synthesis ofLenacapavir , a potent capsid inhibitor for the treatment of HIV-1 infections .
Mode of Action
As a component of lenacapavir, it may contribute to the overall mechanism of action of this drug, which involves inhibiting the function of the hiv-1 capsid .
Biochemical Pathways
Given its role in the synthesis of lenacapavir, it may be involved in the pathways related to hiv-1 replication .
Result of Action
As a component of lenacapavir, it may contribute to the overall effects of this drug, which include inhibiting the replication of hiv-1 .
Analyse Biochimique
Biochemical Properties
4-chloro-7-nitro-1H-indazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and cellular signaling pathways. The compound’s nitro group can undergo reduction, leading to the formation of reactive intermediates that can modify enzyme activity and protein function. Additionally, the chloro group can participate in halogen bonding, further influencing the compound’s interactions with biomolecules .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes and proteins, leading to inhibition or activation of their activity. The compound’s nitro group can undergo reduction, generating reactive intermediates that can form covalent bonds with biomolecules, thereby altering their function. Additionally, the chloro group can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to degradation. Over time, the degradation products can accumulate and potentially affect cellular function. In both in vitro and in vivo studies, long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular signaling pathways and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress, apoptosis, and tissue damage. Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and detoxification. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Additionally, the compound’s nitro group can undergo reduction, contributing to its metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, such as solubility and binding affinity. Once inside the cells, this compound can accumulate in specific compartments, affecting its localization and activity .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or nucleus, where it exerts its effects on cellular function. The localization of this compound can influence its activity and function, as different cellular compartments provide distinct environments for biochemical interactions .
Propriétés
IUPAC Name |
4-chloro-7-nitro-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O2/c8-3-1-2-4(12(13)14)6-5(3)7(9)11-10-6/h1-2H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSPKTIVYGCXMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])NN=C2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1420075.png)
![1-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1420076.png)
![4-Chloropyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B1420078.png)

![1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1420082.png)

![[2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrol-3-yl]methanamine](/img/structure/B1420085.png)
![1-[(6-Oxo-1,6-dihydropyridazin-3-YL)carbonyl]piperidine-2-carboxylic acid](/img/structure/B1420086.png)

amine](/img/structure/B1420089.png)
![4-[4-(difluoromethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1420090.png)
